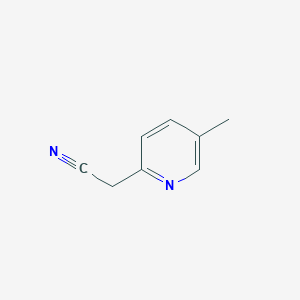

2-(5-Methylpyridin-2-yl)acetonitrile

Description

BenchChem offers high-quality 2-(5-Methylpyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methylpyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVRNNBFZQKRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Methylpyridin-2-yl)acetonitrile (CAS No: 38203-08-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1][2] Its presence in numerous FDA-approved drugs underscores its significance as a privileged structure in the design of novel therapeutic agents.[3] Among the vast array of pyridine derivatives, 2-(5-Methylpyridin-2-yl)acetonitrile stands out as a valuable building block, offering a unique combination of a nucleophilic methylene group and a modifiable pyridine core. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications in drug discovery and beyond.

Chemical Identity and Physicochemical Properties

2-(5-Methylpyridin-2-yl)acetonitrile is a solid organic compound that possesses the key structural features of a methyl-substituted pyridine ring and a cyanomethyl group. These functional groups dictate its chemical reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 38203-08-6 | [4] |

| Molecular Formula | C₈H₈N₂ | [5] |

| Molecular Weight | 132.16 g/mol | [5] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents | Inferred from related compounds |

Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile: A Practical Approach

The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile can be logically approached through the nucleophilic substitution of a suitable leaving group on the 2-position of the 5-methylpyridine ring with a cyanide anion. A common and effective strategy involves the use of a 2-halo-5-methylpyridine as the starting material.

Conceptual Synthesis Pathway

The overall synthetic transformation can be visualized as a two-step process, starting from the readily available 2-amino-5-methylpyridine.

Figure 1: A proposed two-step synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.[6][7][8] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine

The conversion of an amino group on a pyridine ring to a chlorine atom is a classic transformation often achieved via a Sandmeyer-type reaction.

-

Reaction Principle: The primary aromatic amine is first converted to a diazonium salt using a nitrite source in an acidic medium. The diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding chloro-pyridine.

-

Detailed Procedure:

-

In a well-ventilated fume hood, dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 8-9.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-methylpyridine.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile from 2-Chloro-5-methylpyridine

This step involves a nucleophilic aromatic substitution where the chloride is displaced by a cyanide ion.[7]

-

Reaction Principle: The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the 2-position.

-

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench any residual cyanide by adding an oxidizing agent like sodium hypochlorite solution.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic extract to yield the crude 2-(5-Methylpyridin-2-yl)acetonitrile.

-

The product can be purified by recrystallization or column chromatography on silica gel.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and aromatic protons.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.3-2.5 ppm.

-

Methylene Protons (-CH₂CN): A singlet, typically appearing in the range of δ 3.8-4.2 ppm.

-

Aromatic Protons (Pyridyl): Three signals corresponding to the protons on the pyridine ring. The proton at the 6-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. Their chemical shifts will be in the aromatic region (δ 7.0-8.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Methyl Carbon (-CH₃): An upfield signal around δ 18-22 ppm.

-

Methylene Carbon (-CH₂CN): A signal in the range of δ 25-30 ppm.

-

Nitrile Carbon (-CN): A characteristic signal in the downfield region, typically around δ 115-120 ppm.

-

Aromatic Carbons (Pyridyl): Five distinct signals in the aromatic region (δ 120-160 ppm), with the carbon attached to the nitrogen being the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a sharp, strong absorption band corresponding to the nitrile C≡N stretch.[10][11]

-

C≡N Stretch: A prominent peak in the range of 2240-2260 cm⁻¹.

-

C-H Bending (aromatic and aliphatic): Various bands in the fingerprint region.

-

C=C and C=N Stretching (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 132. Subsequent fragmentation may involve the loss of the cyanomethyl radical or other characteristic cleavages of the pyridine ring.

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in 2-(5-Methylpyridin-2-yl)acetonitrile make it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Key Building Block

The cyanomethyl group is a valuable synthon that can be elaborated into a variety of other functional groups.[1][12]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing entry into peptide chemistry or the synthesis of other carbonyl-containing compounds.

-

Reduction: The nitrile can be reduced to a primary amine, which can then be further functionalized.

-

Cyclization Reactions: The active methylene group can participate in condensation and cyclization reactions to form various heterocyclic systems.

Figure 2: Synthetic utility of 2-(5-Methylpyridin-2-yl)acetonitrile.

Potential in Medicinal Chemistry

The 5-methylpyridine core is a feature in a number of biologically active compounds. The introduction of further functionality via the cyanomethyl group allows for the exploration of new chemical space in drug discovery programs. For instance, related pyridine-containing compounds have shown promise in the development of treatments for neurological disorders and as anti-fibrotic agents.[3][13][14] This compound can serve as a key intermediate in the synthesis of novel kinase inhibitors, central nervous system agents, and antimicrobial compounds.[3]

Safety and Handling

As with all nitrile-containing compounds, 2-(5-Methylpyridin-2-yl)acetonitrile should be handled with care in a well-ventilated laboratory fume hood.

-

Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Avoid creating dust. In case of spillage, follow appropriate laboratory procedures for cleaning up chemical spills.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-(5-Methylpyridin-2-yl)acetonitrile is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists aiming to leverage this compound in the development of novel molecules with therapeutic or material applications.

References

- Synthesis of 2-methyl pyridine by acetylene acetonitrile method. Google Patents. [URL: https://patents.google.

- Synthesis Technology of 2-Methylpyridine. International Core Journal of Engineering. [URL: https://www.icje.ac.cn/en/article/doi/10.6917/ICJE.201707_3(2).0003]

- Synthesis method of 2-chloro-5-methyl pyridine. Google Patents. [URL: https://patents.google.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2479]

- 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile (C10H12N2). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-methyl-2-_5-methylpyridin-2-yl_propanenitrile]

- Acetonitrile in the Pharmaceutical Industry. Lab Alley. [URL: https://www.laballey.com/blogs/solvents/acetonitrile-in-the-pharmaceutical-industry]

- 2-Cyano-5-methylpyridine. J&K Scientific. [URL: https://www.jk-sci.com/2-Cyano-5-methylpyridine-1620-77-5-en.html]

- 2-Hydroxy-5-methylpyridine: Your Key to Advanced Synthesis. BOC Sciences. [URL: https://www.bocsci.com/product/2-hydroxy-5-methylpyridine-cas-1003-68-5-408909.html]

- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. Google Patents. [URL: https://patents.google.

- Preparation of 2-chloro-5-methylpyridine. Google Patents. [URL: https://patents.google.

- An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem. [URL: https://www.benchchem.com/pdf/BCHM2865955_An-in-depth-technical-guide-on-the-stability-and-degradation-of-2-Amino-2-pyridin-3-yl-acetonitrile.pdf]

- 2-(5-Methylpyridin-2-yl)acetonitrile. Biosynth. [URL: https://www.biosynth.com/p/NBA20308/38203-08-6-2-5-methylpyridin-2-yl-acetonitrile]

- The preparation method of cyanomethylpyridine compound. Google Patents. [URL: https://patents.google.

- Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents. [URL: https://patents.google.

- FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-2-amino-5-methylpyridine-and-the-complex_fig3_321873130]

- The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Request PDF. [URL: https://www.researchgate.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo100616d]

- nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/nucsub/cyanide.html]

- Pyridine-2-acetonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyridine-2-acetonitrile]

- 2-cyano-6-methylpyridine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0221]

- Acetonitrile (75-05-8) MS spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/75-05-8_ms.htm]

- Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [URL: https://typeset.io/papers/synthesis-method-of-2-chloro-5-chloromethylpyridine-2j8z1y9q]

- The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. CORE. [URL: https://core.ac.uk/display/85259463]

- The Reaction of Alkyl Halides with Cyanide Ions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkyl_Halides/Reactivity_of_Alkyl_Halides/The_Reaction_of_Alkyl_Halides_with_Cyanide_Ions]

- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. Google Patents. [URL: https://patents.google.

- 2-(5-Chloro-2-methylanilino)-2-phenylacetonitrile. mzCloud. [URL: https://www.mzcloud.org/compound/true/MSTD00000021/2-(5-Chloro-2-methylanilino)-2-phenylacetonitrile.html]

- Cyanation of Unactivated Secondary Alkyl Halides. ChemistryViews. [URL: https://www.chemistryviews.

- 2-(2-Isopropenyl-5-methyl-cyclopentyl)-acetamide. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2756314&Type=Mass-Spec]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]

- Preparation of 2-chloro-5-methylpyridine. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP83305662A1&pn=EP0121320&ki=A1]

- Intermediates in Drug Development: Lab to Industry. BOC Sciences. [URL: https://www.bocsci.com/blog/intermediates-in-drug-development-lab-to-industry/]

- 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1603-41-4_1hnmr.htm]

- 2-(5-Acetylthiophen-2-yl)acetonitrile. ChemScene. [URL: https://www.chemscene.com/products/2-5-Acetylthiophen-2-yl-acetonitrile-107701-61-1.html]

- 2-Pyridylacetonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/246565]

- Reactions of Substituted Pyridinium Salts with Cyanide; Formation and. VCU Scholars Compass. [URL: https://scholarscompass.vcu.edu/etd/4514/]

- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap. [URL: https://www.patsnap.

- Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00001]

- The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11541246/]

- Cyanation of Aryl Halides. Organic Synthesis International. [URL: https://drugapprovalsint.

- Experimentally measured IR ͑ normalized ͒ spectra of acetonitrile and methyl thiocyanate in various solvents at room temperature.. ResearchGate. [URL: https://www.researchgate.

- Stationary IR spectra of several acetonitrile isotopologues.. ResearchGate. [URL: https://www.researchgate.net/figure/Stationary-IR-spectra-of-several-acetonitrile-isotopologues-a-Experimental-IR-spectra_fig1_356885871]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [URL: https://kgroup.rutgers.edu/sites/default/files/NMR_checmical_shifts_of_impurities.pdf]

- 5-Ethyl-2-methylpyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Ethyl-2-methylpyridine]

- Notes on NMR Solvents. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/areas/nmr/solvents/solvents.htm]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. PubChemLite - 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile (C10H12N2) [pubchemlite.lcsb.uni.lu]

- 6. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. laballey.com [laballey.com]

- 13. jk-sci.com [jk-sci.com]

- 14. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-(5-Methylpyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2-(5-Methylpyridin-2-yl)acetonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 132.16 g/mol , this compound serves as a versatile intermediate for the development of complex molecular architectures, particularly in the realm of drug discovery.[1][2] Its structure, featuring a reactive nitrile group and a modifiable pyridine core, makes it an attractive starting point for creating libraries of compounds for high-throughput screening. This document details its physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, presents a framework for its analytical characterization, and explores its significant applications, especially in the design of kinase inhibitors and other therapeutic agents.

Physicochemical and Structural Properties

2-(5-Methylpyridin-2-yl)acetonitrile is a solid organic compound whose core properties are essential for its handling, reaction setup, and analytical identification. The presence of the nitrogen atom in the pyridine ring and the cyano group dictates its polarity and reactivity.

Table 1: Core Physicochemical Data for 2-(5-Methylpyridin-2-yl)acetonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| CAS Number | 38203-08-6 | [1] |

| Boiling Point | 105-106 °C (at 3 Torr) | [1][2] |

| Density (Predicted) | 1.056 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.47 ± 0.22 | [1] |

| Recommended Storage | Room Temperature, Inert Atmosphere | [1] |

Synthesis and Mechanistic Considerations

The synthesis of pyridylacetonitriles is a foundational process in heterocyclic chemistry.[4] A common and reliable strategy for preparing 2-(5-Methylpyridin-2-yl)acetonitrile involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with a cyanide source. This approach is favored due to the commercial availability of substituted halopyridines and the well-established reactivity of such substrates.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 2-chloro-5-methylpyridine, a common starting material.

Caption: Standard analytical workflow for structural verification and purity assessment.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations | Mechanistic Insight |

| ¹H NMR | Singlet (~2.4 ppm, 3H, -CH₃); Singlet (~4.0 ppm, 2H, -CH₂CN); Multiplets (7.5-8.5 ppm, 3H, Pyridine-H) | Confirms the presence and connectivity of all proton environments. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and nitrile group. |

| ¹³C NMR | 8 distinct signals: 1 for -CH₃, 1 for -CH₂CN, 1 for -CN, and 5 for the pyridine ring carbons. | Verifies the carbon skeleton and the presence of the nitrile carbon (typically >115 ppm). |

| IR Spectroscopy | Strong, sharp absorbance at ~2250 cm⁻¹; Aromatic C-H stretches at ~3050 cm⁻¹; C=N and C=C stretches at 1500-1600 cm⁻¹. | The key diagnostic peak is the C≡N stretch, which provides definitive evidence of the nitrile functional group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 132.16. | Confirms the molecular weight of the compound. [1][2][3]Common fragmentation patterns may include the loss of the cyanomethyl radical (•CH₂CN). |

Applications in Medicinal Chemistry and Drug Development

Acetonitrile derivatives are fundamental building blocks in organic synthesis and are widely used in the pharmaceutical industry. [5][6]2-(5-Methylpyridin-2-yl)acetonitrile is particularly valuable due to its dual functionality.

-

Versatile Chemical Handle: The nitrile group can be readily transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open pathways to a vast array of derivatives for structure-activity relationship (SAR) studies.

-

Scaffold for Kinase Inhibitors: The pyridine core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. [7]The 5-methyl group can serve to enhance binding affinity through hydrophobic interactions or to block metabolic pathways, thereby improving the pharmacokinetic profile of a potential drug candidate. The related 2-aminopyridine scaffold is a cornerstone in the development of inhibitors for Janus kinase (JAK), Aurora kinases, and others, highlighting the therapeutic potential of this structural class. [7]

-

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it is an ideal fragment for screening against biological targets. Hits from such screens can be elaborated by chemically modifying the pyridine ring or the acetonitrile moiety to develop potent lead compounds.

Safety, Handling, and Storage

As with all organic nitriles, 2-(5-Methylpyridin-2-yl)acetonitrile should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Toxicity: Organic nitriles can be metabolized in the body to produce cyanide, leading to delayed toxic effects. [8]Therefore, inhalation, ingestion, and skin contact must be avoided.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation. [1]

Conclusion

2-(5-Methylpyridin-2-yl)acetonitrile is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its defined molecular weight, accessible synthesis, and versatile reactivity make it a high-value intermediate for researchers and scientists. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this molecule in the pursuit of novel therapeutic agents and advanced materials.

References

-

2-(5-Methylpyridin-2-yl)acetonitrile - ChemBK. [Link]

-

2-(5-Methylpyridin-3-yl)acetonitrile | C8H8N2 | CID 20512385 - PubChem. [Link]

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC. [Link]

- CN103483244A - Preparation method of 2-(pyridine-4-yl)

- Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google P

- US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google P

-

Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. [Link]

-

Acetonitrile - Wikipedia. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste - Queen's University Belfast. [Link]

-

Advances in electrochemical reactions involving acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-(5-Methylpyridin-2-yl)acetonitrile CAS#: 38203-08-6 [m.chemicalbook.com]

- 3. 2-(5-Methylpyridin-3-yl)acetonitrile | C8H8N2 | CID 20512385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acetonitrile - Wikipedia [en.wikipedia.org]

physical and chemical properties of 2-(5-Methylpyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-(5-Methylpyridin-2-yl)acetonitrile stands as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a methyl-substituted pyridine ring coupled with a reactive acetonitrile functional group, renders it a versatile precursor for the synthesis of a diverse array of complex nitrogen-containing heterocyclic compounds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive exploration of the core physical and chemical properties of this compound, underpinned by a rigorous commitment to scientific integrity and practical, field-proven insights. By delving into its synthesis, reactivity, and safety considerations, this document aims to empower scientists to harness the full potential of 2-(5-Methylpyridin-2-yl)acetonitrile in their research endeavors.

Core Molecular Attributes

At its heart, 2-(5-Methylpyridin-2-yl)acetonitrile is a deceptively simple molecule that packs significant chemical potential. A thorough understanding of its fundamental properties is the bedrock upon which its successful application is built.

Structural and General Properties

The foundational characteristics of 2-(5-Methylpyridin-2-yl)acetonitrile are summarized in the table below, providing a quick-reference for key identifiers and molecular metrics.

| Property | Value | Source |

| CAS Number | 38203-08-6 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | 2-(5-Methylpyridin-2-yl)acetonitrile | |

| Canonical SMILES | CC1=CC=C(CC#N)N=C1 |

Physicochemical Properties: An Experimental Perspective

While extensive experimental data for 2-(5-Methylpyridin-2-yl)acetonitrile is not broadly documented in publicly available literature, we can infer and extrapolate certain properties based on the behavior of analogous structures and the fundamental principles of physical organic chemistry. It is imperative for researchers to experimentally determine these values for their specific batches to ensure the highest degree of accuracy in their work.

Physical State and Appearance

Based on related pyridine acetonitrile derivatives, 2-(5-Methylpyridin-2-yl)acetonitrile is anticipated to be a solid at room temperature, likely appearing as a crystalline powder ranging in color from white to off-white or pale yellow.

Melting and Boiling Points

Solubility Profile

The solubility of 2-(5-Methylpyridin-2-yl)acetonitrile is dictated by the interplay of its polar pyridine and nitrile functionalities and the nonpolar methyl and aromatic components.

-

Polar Solvents: Due to the presence of the nitrogen atom in the pyridine ring and the nitrile group, it is expected to exhibit some solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: Limited solubility is anticipated in nonpolar solvents like hexanes and diethyl ether.

-

Aqueous Solubility: The pyridine nitrogen can be protonated, suggesting that the solubility in acidic aqueous solutions will be higher than in neutral or basic water.

A systematic solubility study is a crucial precursor to its use in reactions and for the development of purification protocols.

Synthesis and Chemical Reactivity

The synthetic utility of 2-(5-Methylpyridin-2-yl)acetonitrile is intrinsically linked to its chemical reactivity, which is primarily governed by the pyridine ring and the activated methylene group of the acetonitrile moiety.

Synthetic Pathways

The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile can be approached through several strategic disconnections. A common and effective method involves the nucleophilic substitution of a suitable leaving group on a 2-(halomethyl)-5-methylpyridine with a cyanide salt.

Conceptual Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation and should be optimized based on laboratory conditions and scale.

-

Preparation of 2-(Chloromethyl)-5-methylpyridine:

-

To a solution of 2,5-dimethylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene, add N-chlorosuccinimide (NCS) (1.0-1.2 eq).

-

Initiate the reaction with a radical initiator, for example, benzoyl peroxide or AIBN, and heat the mixture under reflux.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

-

The crude 2-(chloromethyl)-5-methylpyridine may be purified by vacuum distillation or column chromatography.

-

-

Cyanation to form 2-(5-Methylpyridin-2-yl)acetonitrile:

-

Dissolve the 2-(chloromethyl)-5-methylpyridine (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide or potassium cyanide (1.1-1.5 eq) portion-wise, ensuring the temperature is controlled.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Key Chemical Reactions

The reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile is a key aspect of its utility.

-

Reactions at the Methylene Bridge: The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, LDA) to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

-

Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-(5-methylpyridin-2-yl)acetic acid, or the amide, 2-(5-methylpyridin-2-yl)acetamide.

-

Reduction of the Nitrile Group: The nitrile can be reduced to the primary amine, 2-(5-methylpyridin-2-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

Illustrative Reaction Pathway:

Caption: Key chemical transformations of 2-(5-Methylpyridin-2-yl)acetonitrile.

Spectroscopic Characterization

Definitive structural elucidation and purity assessment of 2-(5-Methylpyridin-2-yl)acetonitrile rely on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the following represents the expected spectral characteristics.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their positions relative to each other and the nitrogen atom.

-

Methylene Protons (-CH₂CN): A singlet in the range of δ 3.8-4.2 ppm.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm).

-

Nitrile Carbon (-CN): A characteristic signal in the range of δ 115-120 ppm.

-

Methylene Carbon (-CH₂CN): A signal around δ 20-30 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (132.16 g/mol ) should be observed.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the cyanide radical (•CN) and fragmentation of the pyridine ring.

Safety, Handling, and Storage

Given the presence of a nitrile group, which can be metabolized to cyanide in vivo, and the general reactivity of the molecule, appropriate safety precautions are essential.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Material Safety Data Sheet (MSDS) for 2-(5-Methylpyridin-2-yl)acetonitrile is not widely available, the hazards can be inferred from related compounds.

-

Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause eye, skin, and respiratory tract irritation. The nitrile group poses a risk of cyanide poisoning upon ingestion, inhalation, or absorption through the skin.

-

Required PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, for larger quantities, an apron or chemical-resistant suit may be necessary.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the substance is handled as a powder and there is a risk of inhalation, a respirator with a suitable particulate filter is recommended.

-

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Applications in Research and Development

2-(5-Methylpyridin-2-yl)acetonitrile is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further elaborate both the acetonitrile and the pyridine moieties.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various drug candidates, including but not limited to, enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents. The pyridine ring is a common scaffold in many approved drugs.

-

Agrochemical Development: Pyridine-containing compounds are also prevalent in the agrochemical industry as herbicides, insecticides, and fungicides.

-

Materials Science: The unique electronic properties of the pyridine ring make it a candidate for incorporation into functional materials, such as organic light-emitting diodes (OLEDs) and sensors.

Conclusion

2-(5-Methylpyridin-2-yl)acetonitrile is a compound of significant interest due to its versatile chemical nature and its role as a key synthetic intermediate. While a comprehensive public database of its experimental properties is still developing, this guide has provided a detailed overview of its known attributes, predicted physicochemical properties, synthetic methodologies, reactivity, and essential safety considerations. It is the responsibility of the researcher to supplement this information with rigorous in-house experimental validation to ensure the safe and effective use of this valuable chemical tool in advancing scientific discovery.

References

Sources

Technical Guide: Reactivity Profile and Synthetic Utility of 2-(5-Methylpyridin-2-yl)acetonitrile

[1]

Executive Summary: The Bifunctional Linchpin

2-(5-Methylpyridin-2-yl)acetonitrile (CAS 38203-08-6) is not merely a building block; it is a bifunctional linchpin in medicinal chemistry. Its utility stems from the electronic interplay between the electron-deficient pyridine ring and the electron-withdrawing nitrile group, which activates the bridging methylene unit.

For drug development professionals, this molecule offers three distinct vectors for diversification:

- -Methylene Activation: A "soft" nucleophilic site for carbon-carbon bond formation.

-

Nitrile Transformation: A gateway to amines, amides, acids, and heterocycles.

-

Pyridine Scaffold Modulation: The 5-methyl group provides a handle for metabolic stability (blocking the reactive C5 position) while modulating the basicity of the pyridine nitrogen.

This guide dissects these pathways, providing field-proven protocols to maximize yield and selectivity.

Electronic Structure & Mechanistic Grounding

To manipulate this molecule effectively, one must understand its electronic distribution.

Acidity and pKa Analysis

The reactivity is dominated by the acidity of the

-

-Proton pKa (DMSO): Estimated at 18–19 . The anion is stabilized by resonance delocalization into both the nitrile

-

Pyridine Nitrogen pKa (Conjugate Acid): ~3.5 . The 5-methyl group is electron-donating (+I effect), rendering the nitrogen slightly more basic than unsubstituted pyridine (pKa 5.2) or 2-pyridylacetonitrile, but the electron-withdrawing cyanomethyl group (-I effect) exerts a stronger deactivating influence, lowering the overall basicity.

The "5-Methyl Effect"

Unlike the unsubstituted parent 2-pyridylacetonitrile, the 5-methyl analog exhibits:

-

Blocked Metabolic Hotspot: The C5 position is a primary site for oxidative metabolism (CYP450) in pyridines. Methylation blocks this, potentially increasing the half-life of downstream drug candidates.

-

Electronic Fine-Tuning: The methyl group slightly increases electron density in the ring. This makes the ring less susceptible to nucleophilic aromatic substitution (

) but makes the nitrogen a better ligand for metal coordination (e.g., in Pd-catalyzed C-H activation).

Reaction Pathways & Visualizations

Pathway Map: Divergent Synthesis

The following diagram illustrates the three primary reaction vectors available for this scaffold.

Figure 1: Divergent synthetic pathways from the core scaffold. Path A utilizes C-H acidity; Path B targets the nitrile; Path C leverages the nitrogen for annulation.

Core Reactivity Profiles & Protocols

-Alkylation (Mono- vs. Bis-Control)

Challenge: The product of mono-alkylation is often less acidic than the starting material due to steric hindrance, but over-alkylation is a common side reaction if stoichiometry is not managed. Solution: Use of LiHMDS at low temperature (-78°C) favors kinetic control, preventing poly-alkylation.

Optimized Protocol: Mono-Alkylation

-

Preparation: Flame-dry a 3-neck flask under Argon. Charge with THF (anhydrous).

-

Deprotonation: Add 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq). Cool to -78°C .[1]

-

Base Addition: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 min. Note: The solution will turn deep yellow/orange, indicating the carbanion.

-

Reaction: Stir for 45 min at -78°C to ensure complete deprotonation.

-

Electrophile: Add the alkyl halide (1.05 eq) dissolved in minimal THF dropwise.

-

Workup: Allow to warm to 0°C over 2 hours. Quench with saturated

. Extract with EtOAc.[2]

Knoevenagel Condensation

The methylene group condenses readily with aldehydes to form acrylonitrile derivatives. This is a key step in synthesizing inhibitors where the pyridine acts as a hinge binder.

Data Summary: Catalyst Efficiency

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Notes |

| Piperidine (0.1 eq) | Ethanol | Reflux | 85-92 | Standard, robust. |

| ZnCl2 / Ac2O | Neat | 120 | 78 | Aggressive, risk of polymerization. |

| Basic Alumina | None | 80 | 88 | Green chemistry, solvent-free. |

Optimized Protocol: Piperidine-Mediated Condensation[3]

-

Dissolve 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq) and the Aldehyde (1.0 eq) in Ethanol (5 mL/mmol).

-

Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq). The acid-base buffer prevents side reactions.

-

Reflux for 4-6 hours. Monitor by TLC (disappearance of nitrile spot).

-

Isolation: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from EtOH/Hexane.

Cyclization to Indolizines (Scholtz Reaction)

The pyridine nitrogen is nucleophilic enough to react with

Figure 2: Mechanism for the synthesis of Indolizines via the Chichibabin/Scholtz route.[2][4][5]

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide. Work in a well-ventilated hood.

-

Skin Absorption: Pyridine derivatives are lipophilic and penetrate skin easily. Double-gloving (Nitrile) is mandatory.

-

Incompatibility: Avoid strong oxidizers (reacts with methyl group and nitrogen) and strong Lewis acids (coordinates to nitrogen, altering reactivity).

References

-

Synthesis of 2-methylpyridine by acetylene acetonitrile method. Google Patents. (Methodology for pyridine ring synthesis). Link

-

Acidity scale in acetonitrile: 231 pKa values. European Journal of Organic Chemistry, 2021.[6] (Source for pKa estimation of acetonitrile derivatives). Link

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor. Molecules, 2011. (Detailed reactivity of the homologous 2-pyridylacetonitrile). Link

-

Electrochemical reduction of acetonitrile to ethylamine. Nature Communications, 2021. (Protocol for nitrile reduction).[1][7] Link

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates. MDPI, 2024. (Green chemistry protocols for condensation). Link

Sources

- 1. 2-(5-METHYLPYRIDIN-2-YL)ACETONITRILE CAS#: 38203-08-6 [chemicalbook.com]

- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 6. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 7. shaalaa.com [shaalaa.com]

synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile starting materials

An In-Depth Technical Guide to the Synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile

Introduction: The Significance of a Versatile Pyridine Derivative

2-(5-Methylpyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif, featuring a substituted pyridine ring coupled with a reactive acetonitrile group, serves as a versatile scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core synthetic strategies, offering detailed protocols and mechanistic insights to facilitate informed experimental design.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile can be broadly categorized into two primary strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

-

Synthesis via Cyanation of Pre-functionalized Pyridines: This is a robust and widely employed method, particularly favored for laboratory-scale synthesis. It relies on the nucleophilic substitution of a suitable leaving group on the pyridine ring with a cyanide anion.

-

Synthesis from 2,5-Lutidine: This approach utilizes the readily available and cost-effective starting material, 2,5-lutidine (2,5-dimethylpyridine). The transformation can be achieved either through direct oxidation of one of the methyl groups or via a two-step halogenation-cyanation sequence.

The following sections will provide a detailed exploration of these synthetic pathways.

Route 1: Cyanation of 2-Halo-5-methylpyridines

This synthetic strategy is arguably the most common and reliable method for preparing 2-(5-Methylpyridin-2-yl)acetonitrile on a laboratory scale. The overall transformation involves the displacement of a halide (typically chloride or bromide) at the 2-position of the 5-methylpyridine ring with a cyanide group.

Mechanistic Considerations

The core of this reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions of the ring towards nucleophilic attack. The presence of a good leaving group, such as a halide, facilitates this process. The reaction proceeds via a Meisenheimer-like intermediate, which then rearomatizes by expelling the halide ion.

Workflow for Synthesis via Halogenated Pyridines

Caption: Synthetic workflow for the preparation of 2-(5-Methylpyridin-2-yl)acetonitrile starting from 3-picoline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Picoline

The preparation of the key intermediate, 2-chloro-5-methylpyridine, is a critical first step. While this compound is commercially available, its synthesis from the inexpensive starting material 3-picoline (β-picoline) is often carried out on a large scale.

-

Reaction Principle: The chlorination of 3-picoline can be achieved through various methods, including reaction with chlorine gas in the presence of a catalyst.[1][2]

-

Illustrative Protocol:

-

To a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 3-methylpyridine (1.0 eq) and a suitable solvent (e.g., water or an inert organic solvent).[1]

-

Introduce a catalyst, if required by the specific procedure.

-

While maintaining the temperature between 40-60 °C, bubble chlorine gas through the reaction mixture until the reaction is complete (monitored by GC or TLC).[1]

-

Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent.

-

The crude product is then purified by distillation to yield 2-chloro-5-methylpyridine.

-

Step 2: Cyanation of 2-Chloro-5-methylpyridine

This step involves the nucleophilic substitution of the chlorine atom with a cyanide group.

-

Reaction Principle: The reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent. The choice of solvent is crucial and can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO or DMF are often preferred.

-

Illustrative Protocol:

-

In a well-ventilated fume hood, dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.1-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Heat the reaction mixture to a temperature between 100-150 °C and monitor the progress of the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure 2-(5-Methylpyridin-2-yl)acetonitrile.

-

Route 2: Synthesis from 2,5-Lutidine

The use of 2,5-lutidine as a starting material is an attractive alternative, especially for large-scale production, due to its lower cost and ready availability.

Method A: Ammoxidation of 2,5-Lutidine

Ammoxidation is a powerful industrial process that allows for the direct conversion of a methyl group on an aromatic ring to a nitrile group in a single step.

-

Reaction Principle: The reaction involves the vapor-phase oxidation of the substrate in the presence of ammonia and a catalyst at high temperatures.[3][4] The catalyst is typically a mixed metal oxide, often containing vanadium.[5]

-

Challenges: The primary challenge in the ammoxidation of 2,5-lutidine is achieving selectivity for the 2-methyl group over the 5-methyl group. The reaction conditions must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts such as 5-methylpyridine-2-carboxamide and dinitriles.

-

General Industrial Conditions:

Method B: Halogenation of the 2-Methyl Group followed by Cyanation

This two-step approach offers a more controlled and often higher-yielding alternative to direct ammoxidation for laboratory-scale synthesis.

Workflow for Synthesis from 2,5-Lutidine

Caption: Synthetic workflow for the preparation of 2-(5-Methylpyridin-2-yl)acetonitrile starting from 2,5-lutidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyridine

-

Reaction Principle: The benzylic protons of the 2-methyl group are more acidic and sterically more accessible than those of the 5-methyl group, allowing for selective radical halogenation. Common halogenating agents include N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

-

Illustrative Protocol:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-lutidine (1.0 eq) in a suitable solvent like carbon tetrachloride or chlorobenzene.

-

Add N-chlorosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and the crude 2-(chloromethyl)-5-methylpyridine can be purified by distillation or used directly in the next step.

-

Step 2: Cyanation of 2-(Chloromethyl)-5-methylpyridine

-

Reaction Principle: This is a standard SN2 reaction where the cyanide ion displaces the chloride from the benzylic position.

-

Illustrative Protocol:

-

In a well-ventilated fume hood, dissolve the crude 2-(chloromethyl)-5-methylpyridine (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.

-

Add an aqueous solution of sodium cyanide (1.1-1.5 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation to obtain 2-(5-Methylpyridin-2-yl)acetonitrile.

-

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Cyanation of 2-Halo-5-methylpyridine | Route 2A: Ammoxidation of 2,5-Lutidine | Route 2B: Halogenation-Cyanation of 2,5-Lutidine |

| Starting Material Cost | Moderate (2-chloro-5-methylpyridine) | Low (2,5-lutidine) | Low (2,5-lutidine) |

| Number of Steps | 1-2 (depending on starting material) | 1 | 2 |

| Scalability | Good for lab scale, adaptable for pilot scale | Excellent for industrial scale | Good for lab and pilot scale |

| Reaction Conditions | Moderate to high temperatures | High temperatures, vapor phase | Moderate temperatures |

| Key Challenges | Handling of toxic cyanides | Selectivity between methyl groups, catalyst deactivation | Control of radical halogenation, handling of cyanides |

| Typical Yields | Generally good to excellent | Moderate to good, depends on selectivity | Good to excellent |

Conclusion

The synthesis of 2-(5-Methylpyridin-2-yl)acetonitrile is a well-established process with several viable routes. The choice of the optimal synthetic pathway is a strategic decision that depends on factors such as the desired scale of production, cost considerations, and available equipment. The cyanation of 2-halo-5-methylpyridines remains a highly reliable and versatile method for laboratory synthesis, offering good yields and control. For larger-scale industrial applications, the direct ammoxidation of 2,5-lutidine presents an economically attractive, albeit technically challenging, option. The two-step halogenation-cyanation of 2,5-lutidine provides a balanced approach, combining the benefits of a low-cost starting material with the higher selectivity and control characteristic of laboratory-scale reactions.

References

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108003589A.

- Imperial Chemical Industries PLC. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.

- Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine. EP0121320A1.

-

Li, J., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega, 7(12), 10735–10744. Retrieved from [Link]

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US5329011A.

-

Wikipedia. (2023). 2-Methylpyridine. Retrieved from [Link]

-

J&K Scientific. (n.d.). 2-Cyano-5-methylpyridine. Retrieved from [Link]

- DowElanco. (1991). Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. US5053516A.

-

El-Ghanam, A. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(1), 323-331. Retrieved from [Link]

-

Feely, W. E., & Beavers, E. M. (1963). 2-CYANO-6-METHYLPYRIDINE. Organic Syntheses, 43, 20. Retrieved from [Link]

-

Tang, W., et al. (2021). Hollow flower-like Cr2V4O13 hierarchical micro-nano architectures: Controlled self-assembly synthesis and the outstanding catalytic performances for ammoxidation of chlorotoluenes. Molecular Catalysis, 517, 111885. Retrieved from [Link]

-

Gol'dshleger, N. F., & Azarova, T. S. (2000). Chapter XXIV: The Ammoxidation of Organic Substances. In Studies in Surface Science and Catalysis (Vol. 130, pp. 2015-2020). Elsevier. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 3. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: 2-(5-Methylpyridin-2-yl)acetonitrile as a Heterocyclic Building Block

Executive Summary & Compound Identity

2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6 ) is a bifunctional pyridine scaffold characterized by an electron-deficient pyridine ring and an active methylene group. Its utility in medicinal chemistry stems from its ability to serve as a "masked" nucleophile (via the methylene anion) and a precursor to fused heterocycles such as indolizines and imidazo[1,2-a]pyridines.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this building block in modern drug discovery.

Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-(5-Methylpyridin-2-yl)acetonitrile |

| CAS Number | 38203-08-6 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | 110–112 °C (at 1 mmHg) |

| Acidity (pKa) | ~18–19 (Active methylene C-H) |

| Solubility | Soluble in DCM, EtOAc, MeCN, Alcohols; Sparingly soluble in water |

Synthesis & Sourcing Strategy

While classical methods involve the nucleophilic substitution of 2-(chloromethyl)-5-methylpyridine with cyanide salts, modern process chemistry favors transition-metal-catalyzed cross-coupling to avoid hazardous chloromethyl intermediates and ensure high regioselectivity.

Recommended Protocol: Pd-Catalyzed Alpha-Arylation

This protocol utilizes 2-bromo-5-methylpyridine and ethyl cyanoacetate, followed by decarboxylation. It is preferred for its scalability and safety profile compared to direct cyanation of chloromethyl derivatives.

Reaction Scheme:

-

Coupling: 2-Bromo-5-methylpyridine + Ethyl cyanoacetate

Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate -

Decarboxylation: Acidic hydrolysis

2-(5-Methylpyridin-2-yl)acetonitrile

Detailed Experimental Procedure

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Cross-Coupling [1]

-

Charge: In a dry reaction vessel, dissolve 2-bromo-5-methylpyridine (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in anhydrous toluene (10 mL/g).

-

Catalyst: Add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%) or BINAP .

-

Base: Add Cs₂CO₃ (1.5 equiv) or K₃PO₄ .

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

-

Workup: Cool to RT, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. The crude intermediate (ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate) is usually an oil.

Step 2: Decarboxylation [2]

-

Hydrolysis: Dissolve the crude ester in 6N HCl (5 mL/g).

-

Reflux: Heat to reflux (approx. 100–110°C) for 4–6 hours. The ester hydrolyzes and spontaneously decarboxylates.

-

Neutralization: Cool to 0°C. Carefully adjust pH to ~8 using saturated NaHCO₃ or NaOH solution. Caution: Gas evolution.

-

Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Purify via vacuum distillation or flash chromatography (SiO₂, Hexane/EtOAc gradient) to yield the pure acetonitrile.

Figure 1: Two-step synthesis of 2-(5-methylpyridin-2-yl)acetonitrile via Pd-catalyzed coupling and decarboxylation.

Reactivity & Applications in Medicinal Chemistry

The versatility of 2-(5-methylpyridin-2-yl)acetonitrile lies in its active methylene group (C2 position) and the pyridine nitrogen .

The Active Methylene "Handle"

The methylene protons are significantly acidic (pKa ~19) due to the electron-withdrawing nitrile group and the pyridine ring.

-

Mono/Dialkylation: Reaction with alkyl halides (R-X) using bases like NaH or KOtBu allows the introduction of steric bulk or pharmacophores.

-

Example: Synthesis of 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile (gem-dimethyl analog) to block metabolic oxidation.

-

-

Knoevenagel Condensation: Reaction with aldehydes yields acrylonitrile derivatives, which are Michael acceptors or precursors to saturated ethyl-linkers.

Heterocyclic Ring Construction

This scaffold is a "privileged" precursor for fused bicyclic systems often found in kinase inhibitors and GPCR ligands.

-

Indolizine Synthesis (Chichibabin Cyclization): Reaction with

-haloketones leads to the formation of indolizines . The pyridine nitrogen attacks the ketone, followed by cyclization of the active methylene onto the carbonyl. -

Imidazo[1,2-a]pyridines: While typically formed from 2-aminopyridines, functionalization of the nitrile can lead to amidines which cyclize to form imidazopyridine derivatives.

Functional Group Transformations

-

Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (ethylamine side chain), creating a tryptamine-like scaffold (bioisostere of indole).

-

Hydrolysis: Acidic hydrolysis yields the corresponding acetic acid derivative.

Figure 2: Divergent synthetic pathways from the core acetonitrile scaffold.

Handling & Safety (E-E-A-T)

Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).

-

Nitrile Risks: Like all organic nitriles, this compound can liberate cyanide ions under strong metabolic or chemical stress, although the covalent C-CN bond is generally stable.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The active methylene group is susceptible to slow oxidation or polymerization if exposed to air and light for extended periods.

-

PPE: Use nitrile gloves, safety goggles, and work strictly within a fume hood.

References

-

Biosynth . (n.d.). 2-(5-Methylpyridin-2-yl)acetonitrile Product Page. Retrieved from [3]

- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.

- Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Carbonyl Compounds and Nitriles. In Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.

-

TCI Chemicals . (n.d.). 2-Pyridylacetonitrile Safety Data Sheet. Retrieved from (General safety data for the class).

Sources

role of 2-(5-Methylpyridin-2-yl)acetonitrile in medicinal chemistry

The Role of 2-(5-Methylpyridin-2-yl)acetonitrile in Medicinal Chemistry: A Technical Guide

Abstract This technical guide analyzes the synthetic utility and medicinal chemistry applications of 2-(5-Methylpyridin-2-yl)acetonitrile (CAS: 38203-08-6). As a bifunctional building block containing a basic pyridine nitrogen and an acidic methylene "warhead" activated by a nitrile group, this molecule serves as a critical linchpin in the synthesis of homopicolylamines , fused heterocyclic scaffolds (e.g., indolizines, pyrazolopyridines), and GPCR modulators . We detail its reactivity profile, specific applications in drug discovery (kinase inhibitors and sensory receptors), and validated experimental protocols.

Chemical Identity & Strategic Significance

The molecule typically appears as a yellow-to-orange oil or low-melting solid. Its strategic value lies in the 5-methyl group , which blocks the metabolically vulnerable para-position of the pyridine ring, enhancing the metabolic stability (t1/2) of the final drug candidate compared to unsubstituted pyridine analogs.

| Property | Data | Significance in Drug Design |

| CAS Number | 38203-08-6 | Unique identifier for sourcing. |

| Molecular Weight | 132.16 g/mol | Low MW allows substantial elaboration while adhering to Lipinski's Rule of 5. |

| Acidity (pKa) | ~18 (DMSO) | The methylene protons are sufficiently acidic for deprotonation by mild bases (e.g., KOtBu, NaH), enabling facile alkylation. |

| LogP | ~1.2 | Moderate lipophilicity ensures good solubility in organic solvents for synthesis and reasonable membrane permeability. |

| Electronic Effect | Electron-deficient Ring | The pyridine nitrogen withdraws density, activating the methylene group for nucleophilic attacks or condensations. |

Synthetic Utility: The "Warhead" Reactivity

The methylene group (

The Active Methylene "Chameleon"

The

-

Knoevenagel Condensations: Reaction with aldehydes to form acrylonitrile derivatives.

-

Alkylation: Mono- or di-alkylation to introduce steric bulk or pharmacophores.

-

Reaction with DMF-DMA: A critical pathway to enaminonitriles, which are precursors to fused ring systems.

Nitrile Transformations

-

Reduction: Converts to the primary amine (homopicolylamine), a privileged scaffold in GPCR ligands.

-

Hydrolysis: Yields the corresponding acetic acid or amide.

-

Cyclization: Participates in Pinner reactions or [3+2] cycloadditions.

Medicinal Chemistry Applications

Case Study: GPCR Modulators (Umami Tastants)

The reduction of 2-(5-methylpyridin-2-yl)acetonitrile yields 2-(5-methylpyridin-2-yl)ethanamine . This amine is a key pharmacophore in the development of T1R1/T1R3 receptor modulators (umami flavor enhancers).

-

Mechanism: The 5-methylpyridine moiety fits into the orthosteric or allosteric site of the GPCR, mimicking the side chain of glutamate but with enhanced hydrophobic interactions.

-

Synthesis Logic: The nitrile reduction is preferred over direct alkylation of amines because it avoids over-alkylation byproducts.

Case Study: Kinase Inhibitor Scaffolds (Fused Systems)

The molecule reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminonitrile . This intermediate reacts with hydrazines to form 3-amino-pyrazolo[1,5-a]pyridines , a scaffold found in inhibitors of kinases such as p38 MAPK and KDR (VEGFR-2) .

-

Structural Benefit: The fused system rigidly orients the pyridine nitrogen to form hydrogen bonds with the kinase hinge region (ATP binding site).

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from 2-(5-Methylpyridin-2-yl)acetonitrile.

Figure 1: Divergent synthetic pathways utilizing the nitrile and active methylene functionalities.

Experimental Protocols

Protocol A: Synthesis of Enaminonitrile Intermediate

This protocol activates the scaffold for fused-ring synthesis.

-

Reagents: 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Solvent: Anhydrous DMF or Toluene.

-

Procedure:

-

Charge a reaction flask with the nitrile and solvent under N

atmosphere. -

Add DMF-DMA dropwise at room temperature.

-

Heat the mixture to 90–110 °C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting material.

-

Workup: Cool to room temperature. The product often precipitates upon cooling or addition of diethyl ether. Filter the solid. If no precipitate forms, concentrate in vacuo to a viscous oil (often used directly in the next step).

-

-

Validation:

H NMR should show a singlet around

Protocol B: Catalytic Reduction to Homopicolylamine

This protocol yields the primary amine for amide coupling.

-

Reagents: 2-(5-Methylpyridin-2-yl)acetonitrile (1.0 eq), Raney Nickel (catalytic amount, ~10 wt%), Ammonia (7N in MeOH).

-

Conditions: H

atmosphere (balloon or Parr shaker at 40 psi). -

Procedure:

-

Safety Warning: Raney Nickel is pyrophoric. Handle under inert gas.

-

Dissolve the nitrile in methanolic ammonia.

-

Add the Raney Nickel catalyst carefully.

-

Stir under H

for 12–16 hours at room temperature. -

Workup: Filter through a Celite pad (keep wet to prevent fire). Rinse with MeOH. Concentrate the filtrate to obtain the crude amine.

-

-

Validation: LCMS peak corresponding to [M+H]

= 137. Chemical shift of methylene protons adjacent to NH

References

-

Tachdjian, C. et al. (2003). Amide compounds as savory flavoring agents.[1] U.S. Patent Application 2003/0232407.[1] Link

- Context: Describes the reduction of the nitrile to the amine for use in high-potency umami tastants.

- El-Saghier, A. M. M. (2002). Synthesis of some new pyrazolo[1,5-a]pyridines.Journal of Chemical Research. Context: Details the reaction of pyridyl acetonitriles with DMF-DMA and hydrazines.

-

Bagley, M. C. et al. (2011). The synthesis of highly substituted pyridines.[2]Chemical Science, 2, 1-15.

- Context: Reviews the reactivity of active methylene pyridines in heterocycle form

-

PubChem Compound Summary. (2025). 2-(5-Methylpyridin-2-yl)acetonitrile (CID 20512385). National Center for Biotechnology Information. Link

-

Context: Physicochemical data and safety information.[3]

-

Sources

Forging New Paths in Heterocyclic Chemistry: A Technical Guide to the Novel Reactions of 2-(5-Methylpyridin-2-yl)acetonitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Its unique electronic properties and ability to engage in a variety of chemical transformations have cemented its role in a vast array of applications. Within this important class of heterocycles, 2-(5-Methylpyridin-2-yl)acetonitrile emerges as a particularly intriguing building block. The presence of an active methylene group and a cyano moiety, appended to a 5-methylpyridine core, offers a rich playground for synthetic exploration. The methyl group at the 5-position can also subtly influence the electronic properties and reactivity of the pyridine ring, potentially leading to novel outcomes in various chemical reactions.[3]

This technical guide, intended for researchers at the forefront of chemical innovation, will delve into the underexplored reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile. Moving beyond standard textbook examples, we will explore the application of classic name reactions in a new context and propose novel synthetic pathways. The focus will be on providing not just theoretical knowledge, but also actionable, detailed protocols to empower chemists to unlock the full synthetic potential of this versatile molecule.

Core Reactivity: The Active Methylene Group

The key to the diverse reactivity of 2-(5-Methylpyridin-2-yl)acetonitrile lies in the active methylene group situated between the electron-withdrawing pyridine ring and the cyano group. This positioning significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even mild bases.[4] This facile generation of a stabilized carbanion is the linchpin for a multitude of carbon-carbon bond-forming reactions.

Diagram: Activation of the Methylene Group

Caption: The active methylene group is readily deprotonated to form a stabilized carbanion.

Novel Synthetic Transformations

This section explores a series of powerful, yet potentially underexplored, reactions utilizing 2-(5-Methylpyridin-2-yl)acetonitrile as a key starting material. The protocols provided are designed to be robust and serve as a launchpad for further derivatization and discovery.

The Knoevenagel Condensation: A Gateway to Conjugated Systems

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone.[5] In the context of 2-(5-Methylpyridin-2-yl)acetonitrile, this reaction provides a straightforward entry into highly functionalized and conjugated molecular systems, which are of significant interest in materials science and as precursors to bioactive molecules.

Causality Behind Experimental Choices: The choice of a mild base, such as piperidine or triethylamine, is crucial to prevent self-condensation of the aldehyde or ketone. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism. The electron-donating methyl group on the pyridine ring may slightly increase the nucleophilicity of the carbanion, potentially leading to faster reaction rates compared to the unsubstituted analogue.

Diagram: Knoevenagel Condensation Workflow

Caption: Workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-2-(5-methylpyridin-2-yl)acrylamide

-